Dansyl-beta-alanine cyclohexylammonium salt
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Overview
Description
Dansyl-beta-alanine cyclohexylammonium salt is a fluorescent compound widely used in biochemical and physiological research. It is known for its ability to act as a fluorescent marker, making it valuable in various scientific applications. The compound has the empirical formula C15H18N2O4S · C6H13N and a molecular weight of 421.55 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dansyl-beta-alanine cyclohexylammonium salt involves the conjugation of beta-alanine with the fluorophore 5-(dimethylamino)naphthalene-1-sulfonyl (dansyl). The reaction typically requires the use of a suitable solvent and a base to facilitate the conjugation process. The reaction conditions must be carefully controlled to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high efficiency and consistency. Quality control measures are implemented to ensure the product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Dansyl-beta-alanine cyclohexylammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Dansyl-beta-alanine cyclohexylammonium salt is extensively used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Biology: Employed in fluorescence microscopy to visualize cellular structures and processes.
Medicine: Utilized in diagnostic assays to detect specific biomolecules.
Industry: Applied in the development of fluorescent dyes and markers for various industrial processes
Mechanism of Action
The mechanism of action of Dansyl-beta-alanine cyclohexylammonium salt involves its ability to emit fluorescence upon excitation by light. The fluorophore dansyl absorbs light at a specific wavelength and re-emits it at a longer wavelength, producing a fluorescent signal. This property allows the compound to be used as a marker in various assays and imaging techniques. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Dansyl-beta-alanine cyclohexylammonium salt include:
Dansyl-L-alanine cyclohexylammonium salt: Another fluorescent compound with similar properties and applications.
Dansyl chloride: Used as a reagent for the derivatization of amino acids and peptides.
Fluorescamine: A non-fluorescent compound that reacts with primary amines to form a fluorescent product.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of beta-alanine and the dansyl fluorophore. This combination allows it to be used in a wide range of applications, from biochemical assays to industrial processes. Its ability to emit strong fluorescence makes it particularly valuable in research and diagnostic settings .
Properties
IUPAC Name |
3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-17(2)13-7-3-6-12-11(13)5-4-8-14(12)22(20,21)16-10-9-15(18)19/h3-8,16H,9-10H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQICNCOMHYTCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501236582 |
Source
|
Record name | N-[[5-(Dimethylamino)-1-naphthalenyl]sulfonyl]-β-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501236582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093-97-6 |
Source
|
Record name | N-[[5-(Dimethylamino)-1-naphthalenyl]sulfonyl]-β-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1093-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[[5-(Dimethylamino)-1-naphthalenyl]sulfonyl]-β-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501236582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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